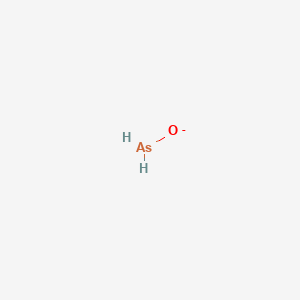
Arsinite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsinite is an arsenic oxoanion. It is a conjugate base of an arsinous acid.
Aplicaciones Científicas De Investigación
Anticancer Properties in Artemisia annua :
- Artemisinin (ARS), derived from Artemisia annua L., exhibits notable anticancer properties both in vitro and in vivo. It targets cancer cells through multiple mechanisms like oxidative stress, DNA damage and repair, cell death modes, and inhibition of angiogenesis. ARS-type drugs are advancing towards clinical use, showing promising results in pilot trials and case reports for cancer therapy (Efferth, 2017).
Osteoprotective Effects :
- ARS compounds have demonstrated potential as alternative treatments for bone loss. They selectively inhibit osteoclast differentiation, which is crucial for preventing osteoporotic bone resorption, without affecting osteoblasts. Their mechanism may involve interactions with intracellular iron, leading to inhibition of bone loss (Jian Zhang, 2020).
Therapeutic Effect in Kidney Disease :
- ARS and its derivatives show promise in renal therapy due to their anti-inflammatory, immunoregulatory properties, and ability to regulate oxidative stress. Ongoing research is exploring their therapeutic potential and molecular mechanisms in kidney treatments (Xia et al., 2020).
Arsenite in Environmental and Analytical Chemistry :
- Studies on the selective reduction of arsenic species, like arsenate and arsenite, using hydride generation and atomic absorption spectrometry, contribute significantly to environmental monitoring and analytical chemistry. This research is vital for understanding arsenic contamination and its impact on the environment (Anderson et al., 1986).
Actinide Speciation in Environmental Sciences :
- Research into the speciation of actinides, including the interaction with arsenate, is crucial for understanding the behavior of radioactive elements in natural and artificial environments. This knowledge is fundamental in nuclear waste management and environmental protection (Geipel, 2006).
Treatment of Hematological Malignancies :
- ARS-type drugs show effectiveness against hematological malignancies, including leukemia, multiple myeloma, and lymphoma. Their multifaceted mechanisms of action, such as oxidative stress induction and apoptosis, offer potential enhancements in treating these diseases (Mancuso et al., 2020).
Arsenic Speciation in Agriculture :
- Investigations into the presence of organoarsenicals in agricultural settings, particularly in cotton production, reveal the environmental impact and transformation of these compounds. This research is crucial for understanding arsenic's environmental pathways and potential toxicity (Bednar et al., 2002).
Propiedades
Fórmula molecular |
AsH2O- |
|---|---|
Peso molecular |
92.937 g/mol |
Nombre IUPAC |
arsinite |
InChI |
InChI=1S/AsH2O/c1-2/h1H2/q-1 |
Clave InChI |
DNYIGSRRUOMGQG-UHFFFAOYSA-N |
SMILES |
[O-][AsH2] |
SMILES canónico |
[O-][AsH2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



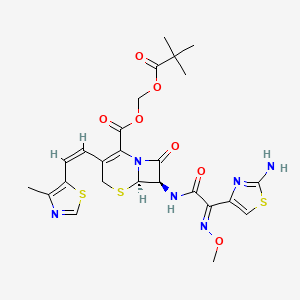
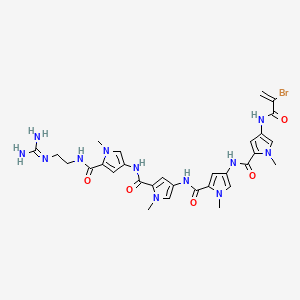
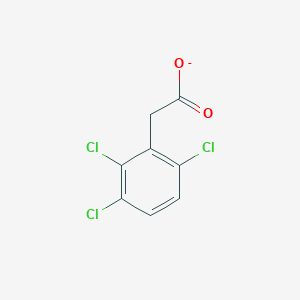
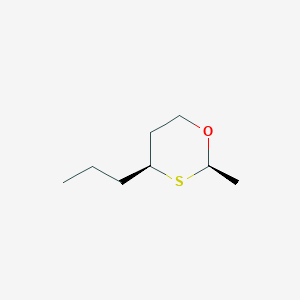
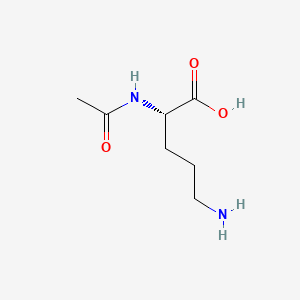
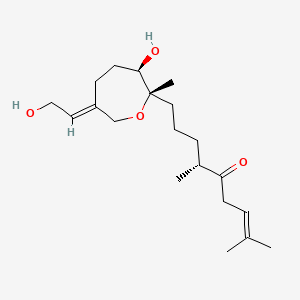
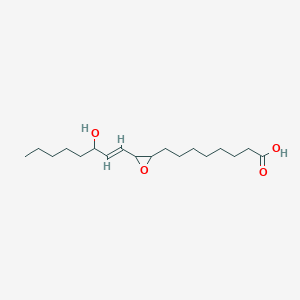




![[(1R)-2-hydroxy-1-[(1S,2R,4S,6S,8R,12S,14S)-12-hydroxy-1,2,8,14,18,18-hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-6-yl]-2-methylpropyl] acetate](/img/structure/B1236586.png)
![6-Ethyl-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one](/img/structure/B1236588.png)
